molecular formula C9H9NO4 B3267732 1-(4-Methoxyphenyl)-2-nitroethanone CAS No. 46318-58-5

1-(4-Methoxyphenyl)-2-nitroethanone

Cat. No. B3267732
CAS RN: 46318-58-5
M. Wt: 195.17 g/mol
InChI Key: KOQPBLSLOXRDCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(4-Methoxyphenyl)-2-nitroethanone” is also known as 4-Acetylanisole, para-Acetanisole, 4-Methoxyacetophenone, Linarodin, Novatone, Vananote, Castoreum anisole, and 4-Methoxyphenyl methyl ketone . It is an aromatic chemical compound with an aroma described as sweet, fruity, nutty, and similar to vanilla . It can sometimes smell like butter or caramel .


Synthesis Analysis

The synthesis of (S)-1-(4-methoxyphenyl) ethanol, which can be employed as an important precursor for the synthesis of cycloalkyl [b] indoles with the treatment function for general allergic response, was obtained in >99% conversion, >99% enantiomeric excess and 96% yield with whole cells of L. senmaizukei . The bioreduction of 4-methoxyacetophenone efficiency was importantly affected by the quadratic and linear effects of experimental design parameters .


Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using various methods. The optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties and UV–Vis spectral analysis of isomers of the N-(4-methoxyphenyl) piperazine molecule were predicted using the density functional theory (DFT) and TD-DFT/B3LYP/6-311++G (d,p) methods .


Chemical Reactions Analysis

The chemical reactions of “this compound” have been studied. For instance, (S)-1-(4-methoxyphenyl) ethanol can be employed as an important precursor for the synthesis of cycloalkyl [b] indoles with the treatment function for general allergic response .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 164.2011 . It is also known that the compound is a white to pale yellow crystal with a melting point of 38.2 °C and a boiling point of 254 °C .

Safety and Hazards

The safety data sheet for a related compound, 4-Methoxyphenol, indicates that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is advised to avoid contact with skin and eyes, and to not eat, drink, or smoke when using this product .

Future Directions

While specific future directions for “1-(4-Methoxyphenyl)-2-nitroethanone” are not mentioned in the search results, research into similar compounds continues to be an active area of study .

properties

IUPAC Name

1-(4-methoxyphenyl)-2-nitroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-14-8-4-2-7(3-5-8)9(11)6-10(12)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQPBLSLOXRDCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10305735
Record name 1-(4-methoxyphenyl)-2-nitroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10305735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

46318-58-5
Record name NSC522032
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522032
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC171555
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171555
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-methoxyphenyl)-2-nitroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10305735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxyphenyl)-2-nitroethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxyphenyl)-2-nitroethanone
Reactant of Route 3
Reactant of Route 3
1-(4-Methoxyphenyl)-2-nitroethanone
Reactant of Route 4
Reactant of Route 4
1-(4-Methoxyphenyl)-2-nitroethanone
Reactant of Route 5
Reactant of Route 5
1-(4-Methoxyphenyl)-2-nitroethanone
Reactant of Route 6
Reactant of Route 6
1-(4-Methoxyphenyl)-2-nitroethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.